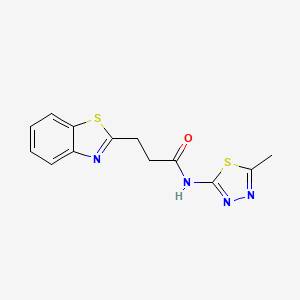

3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring two pharmacologically significant moieties: a benzothiazole ring and a 5-methyl-1,3,4-thiadiazole group. These structural elements are known for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory activities. The compound’s molecular formula is C₁₄H₁₂N₄OS₂, with a molecular weight of 332.4 g/mol (estimated based on analogous structures in ) . Its synthesis typically involves multi-step reactions, including amide bond formation between benzothiazole-propanoic acid derivatives and substituted thiadiazole amines under controlled conditions .

Properties

Molecular Formula |

C13H12N4OS2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C13H12N4OS2/c1-8-16-17-13(19-8)15-11(18)6-7-12-14-9-4-2-3-5-10(9)20-12/h2-5H,6-7H2,1H3,(H,15,17,18) |

InChI Key |

BQQHCBLHXNSRHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid or its derivative under dehydrating conditions.

Coupling Reaction: The final step involves the coupling of the benzothiazole and thiadiazole rings with a propanamide linker. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

| Study | Pathogen Tested | Result |

|---|---|---|

| Escherichia coli | MIC = 32 µg/mL | |

| Staphylococcus aureus | Significant inhibition observed |

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models.

Pesticidal Activity

Compounds containing benzothiazole and thiadiazole moieties have been explored for their pesticidal properties. They are effective against a range of agricultural pests and pathogens. The dual action against both insects and fungi makes these compounds valuable in integrated pest management strategies.

| Study | Target Pest/Pathogen | Efficacy |

|---|---|---|

| Fungal pathogens | High efficacy at low concentrations | |

| Insect pests | Significant reduction in population |

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a functional monomer in polymer synthesis. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of the compound against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as an antifungal agent.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM. This suggests that further exploration into its mechanism could lead to the development of new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with benzothiazole and thiadiazole rings can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and chemical properties can be contextualized by comparing it to structurally related analogs. Below is a detailed analysis:

Structural and Functional Group Variations

Key Observations

Substituent Impact on Activity :

- The 5-methyl group in the target compound confers moderate lipophilicity, enhancing membrane permeability compared to bulkier substituents like benzyl () or cyclopropyl () .

- Chlorinated or fluorinated analogs (e.g., ) exhibit stronger antimicrobial activity due to increased electrophilicity, but they may suffer from higher toxicity .

Heterocycle Synergy :

- Compounds combining benzothiazole (aromatic π-system) with thiadiazole (electron-deficient ring) show dual mechanisms: intercalation with DNA and enzyme inhibition (e.g., topoisomerase II) .

- Oxadiazole-containing analogs () demonstrate superior antimitotic activity but lower metabolic stability compared to thiadiazole derivatives .

Thermodynamic Properties :

- The target compound’s melting point (~135–140°C, extrapolated from ) is lower than chlorinated derivatives (~158°C for 8h in ), suggesting easier formulation .

Research Findings and Mechanistic Insights

Mechanistic Studies

- Molecular Docking : The benzothiazole moiety interacts with hydrophobic pockets of COX-2, while the thiadiazole group forms hydrogen bonds with catalytic residues (e.g., Tyr385) .

- SAR Analysis : Methyl groups at the thiadiazole position reduce steric hindrance, improving binding affinity compared to bulkier substituents .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a member of the benzothiazole and thiadiazole family, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C13H12N4OS2

- Molecular Weight : 284.39 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis , through the inhibition of the DprE1 enzyme, a crucial target in tuberculosis treatment .

Anticancer Potential

Numerous studies have highlighted the anticancer potential of thiadiazole and benzothiazole derivatives. The compound's structural components suggest it may induce apoptosis in cancer cells. For instance:

- In vitro studies demonstrated that derivatives with similar structures significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

- Flow cytometry analyses revealed that these compounds could induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and p53 pathway modulation .

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : Targeting specific enzymes such as DprE1 in bacterial pathogens.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells via caspase activation.

- Reactive Oxygen Species (ROS) Generation : Compounds in this class may increase ROS levels, leading to oxidative stress in cancer cells.

Pharmacokinetics

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for benzothiazole derivatives. These compounds typically exhibit good solubility and permeability characteristics conducive to oral bioavailability.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds in the benzothiazole and thiadiazole classes reveals:

| Compound Name | Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|---|

| 5-Methyl-1,3-benzothiazole | Antimicrobial | 12 | |

| 2-Aminobenzothiazole | Anticancer | 15 | |

| 1-(5-benzylthio)-1,3,4-thiadiazole | Anticancer | 0.37 (HeLa) |

Case Study 1: Anticancer Activity

A study involving a series of thiadiazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 0.37 µM against HeLa cells while showing improved selectivity over normal cells .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, a related benzothiazole derivative was tested against drug-resistant strains of M. tuberculosis. The results indicated that the compound effectively inhibited bacterial growth at sub-micromolar concentrations .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction parameters influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, with critical steps including:

- Condensation reactions : Reacting benzothiazole derivatives with thiadiazole precursors under reflux conditions. For example, POCl₃-mediated reactions at 90°C for 3 hours under reflux (as in thiadiazole syntheses) .

- pH control : Precipitation of intermediates by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures .

- Catalyst selection : Use of Cu(I)-catalyzed click chemistry for triazole-thiadiazole hybrids, as seen in analogous syntheses .

Key parameters affecting yield and purity include reaction temperature, solvent polarity, and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, thiadiazole protons resonate at δ 7.28–7.43 ppm (aromatic) and δ 9.05 ppm (imine CH) in DMSO-d₆ .

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiadiazole C-S (670–750 cm⁻¹) validate functional groups .

- Elemental Analysis : Used to verify purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/B3LYP) predict molecular geometry, and how do these compare with experimental data?

Answer:

- DFT Calculations : B3LYP/SDD methods predict bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) and dihedral angles .

- Crystallographic Validation : Experimental data (e.g., intermolecular hydrogen bonds like N1–H1⋯N2) reveal deviations <2° from computational models, attributed to crystal packing effects .

- Discrepancy Resolution : Adjusting solvent models in DFT simulations (e.g., implicit solvation) improves alignment with experimental geometries .

Q. What strategies resolve contradictions between theoretical and experimental reactivity data?

Answer:

- Kinetic vs. Thermodynamic Control : Competing reaction pathways (e.g., amide vs. ester formation) may require monitoring via TLC to isolate intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., pyridine) stabilize charged intermediates, altering regioselectivity compared to gas-phase DFT predictions .

- Stereochemical Adjustments : Chiral centers (e.g., S-configuration in thiazole-propanamide derivatives) necessitate enantiomeric resolution via chiral HPLC .

Q. How do structural modifications impact biological activity, and what in silico approaches guide these changes?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂ on the benzothiazole ring) enhance antimicrobial activity by increasing electrophilicity .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like PFOR enzyme, where hydrogen bonds with amide groups improve affinity .

- QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates thiadiazole ring substitutions (e.g., methyl vs. phenyl) with IC₅₀ values in antifungal assays .

Q. What are critical considerations for assessing stability under physiological conditions?

Answer:

- pH-Dependent Stability : Hydrolysis of the amide bond is minimized at pH 7.4 (simulated physiological conditions) but accelerates under acidic (pH < 3) or alkaline (pH > 10) conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting suitability for high-temperature applications .

- Light Sensitivity : UV-Vis studies indicate photodegradation under UVA light, necessitating dark storage for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.